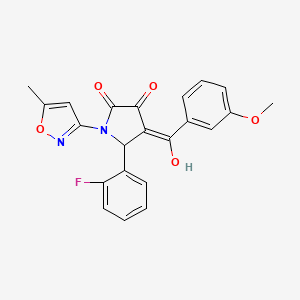

5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrolone derivative featuring a 2-fluorophenyl group at position 5, a 3-methoxybenzoyl moiety at position 4, and a 5-methylisoxazol-3-yl substituent at position 1.

Eigenschaften

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(15-8-3-4-9-16(15)23)18(21(27)22(25)28)20(26)13-6-5-7-14(11-13)29-2/h3-11,19,26H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTKJPZBEFVESA-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, often referred to by its chemical structure, is a pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 431.46 g/mol. Its structure features multiple functional groups that contribute to its biological activity:

- Molecular Weight : 431.46 g/mol

- Hydrogen Bond Acceptors : 6

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 7

- LogP : 4.701 (indicating lipophilicity)

- Water Solubility (LogSw) : -4.38 (suggesting low solubility)

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. The presence of the fluorophenyl and methoxybenzoyl moieties enhances the compound's ability to modulate biological pathways, potentially influencing apoptosis and cell proliferation.

Key Mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

- Targeting Specific Pathways : It is hypothesized that the compound may affect signaling pathways related to cancer progression, possibly through inhibition of key enzymes involved in cell cycle regulation.

Anticancer Activity

Recent studies have focused on evaluating the anticancer properties of this compound against various cancer cell lines. For instance:

- In vitro assays demonstrated significant cytotoxicity against human non-small cell lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.46 ± 0.02 | Apoptosis induction via mitochondrial pathways |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on A549 Cells : This study reported that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers, including cleaved caspase-3 levels.

- Comparative Analysis with Standard Drugs : In comparative studies, the compound exhibited superior cytotoxicity compared to conventional agents like 5-fluorouracil, suggesting its potential as a novel therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aryl substituents, benzoyl groups, and heterocyclic moieties. Key differences in physicochemical properties, synthetic yields, and substituent effects are highlighted below.

Substituent Effects on Aromatic Rings

- Target Compound : 2-Fluorophenyl (electron-withdrawing) and 3-methoxybenzoyl (electron-donating) groups balance lipophilicity and electronic effects.

- 5-(3-Chlorophenyl)-3-Hydroxy-4-(4-Methoxybenzoyl)-1-(5-Methylisoxazol-3-yl)-1H-Pyrrol-2(5H)-one () : The 3-chlorophenyl group increases lipophilicity (Cl > F in Hammett σ values), while the 4-methoxybenzoyl may reduce steric hindrance compared to 3-methoxy .

Structure-Activity Relationship (SAR) Insights

- Position of Methoxy Group: 3-Methoxybenzoyl (target) vs.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to chlorine .

- Isoxazole vs. Pyridine : The 5-methylisoxazole in the target likely enhances metabolic stability over pyridine-containing analogs () .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity arises from its multi-functionalized pyrrolone core, including:

- 2-Fluorophenyl group : Enhances lipophilicity and potential π-π stacking with aromatic residues in target proteins .

- 3-Methoxybenzoyl substituent : Modulates electron density and steric effects, influencing binding affinity .

- 5-Methylisoxazole : Contributes to hydrogen bonding and metabolic stability .

- Hydroxy-pyrrolone ring : Acts as a hydrogen bond donor/acceptor and chelates metal ions in enzymatic active sites . Methodological Insight: Use molecular docking (e.g., AutoDock Vina) and QSAR modeling to correlate substituent effects with activity .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves:

- Multi-step heterocyclic assembly : Condensation of isoxazole derivatives with fluorophenyl-substituted pyrrolones under basic conditions (e.g., NaH/DMSO) .

- Acylation : Methoxybenzoyl chloride is introduced via Friedel-Crafts acylation at low temperatures (−10°C to 0°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity . Key Data: Reported yields range from 9% (low-yield intermediates) to 63% (optimized steps) .

Q. Which characterization techniques are critical for confirming its structure?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; pyrrolone carbonyl at δ 170–175 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 420.1573 for a related analog) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between fluorophenyl and isoxazole groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to distinguish adjacent protons (e.g., pyrrolone C3/C4 protons) .

- Ambiguous mass fragments : Perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .

- Crystallization challenges : Optimize solvent polarity (e.g., DMF/water vs. methanol/ether) to obtain single crystals for X-ray analysis .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

- DOE (Design of Experiments) : Vary temperature, solvent (DMSO vs. DMF), and catalyst loading (e.g., KCO vs. EtN) to maximize yield .

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak at 1680 cm) to identify rate-limiting steps .

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted acid chlorides .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

- Fluorine vs. methoxy : Fluorine increases membrane permeability (logP), while methoxy enhances solubility (logS) but reduces target affinity .

- Isoxazole substitution : Replacing 5-methyl with bulkier groups (e.g., CF) improves metabolic stability but may introduce steric clashes . Case Study: Analog 25 (trifluoromethyl-phenyl variant) showed 9% yield but higher in vitro potency than the parent compound .

Q. What strategies address low purity or impurities in final products?

- HPLC purification : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .

- Recrystallization gradients : Stepwise cooling (60°C → 4°C) in ethanol/water removes hydrophobic impurities .

- Mass-directed fractionation : Couple preparative LC with MS detection to isolate target masses .

Q. How can mechanistic studies elucidate its mode of action?

- Kinetic isotope effects : Replace hydroxy protons with deuterium to probe hydrogen-bonding roles in enzyme inhibition .

- DFT calculations : Map electrostatic potential surfaces to predict binding sites (e.g., interaction with kinase ATP pockets) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .

Q. What are the stability challenges under physiological conditions?

- Hydrolysis of pyrrolone ring : Susceptibility to basic pH (>8.0) or esterases necessitates prodrug strategies (e.g., acetyl-protected hydroxy groups) .

- Photoisomerization : Protect light-sensitive moieties (e.g., fluorophenyl) with amber glassware during storage .

Q. How can computational modeling guide further optimization?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding persistence .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.